molecular formula C19H22N2O3 B12047140 N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide

N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide

Cat. No.: B12047140
M. Wt: 326.4 g/mol
InChI Key: QEQRUAAHKZNFBW-UHFFFAOYSA-N
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Description

N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is a complex organic compound with the molecular formula C19H22N2O3. This compound is part of the pyrroloquinoline family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organic synthesis, such as batch processing and continuous flow chemistry, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is unique due to its specific cycloheptyl substitution, which can influence its biological activity and chemical properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-cycloheptyl-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C19H22N2O3/c22-17-14-9-5-6-12-10-11-21(16(12)14)19(24)15(17)18(23)20-13-7-3-1-2-4-8-13/h5-6,9,13,22H,1-4,7-8,10-11H2,(H,20,23)

InChI Key

QEQRUAAHKZNFBW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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